1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one, also known as camphoric anhydride, is a bicyclic organic compound with the molecular formula C10H14O3. It is a derivative of camphor and is characterized by its unique bicyclic structure, which includes an oxabicyclo ring system. This compound is of interest due to its various applications in organic synthesis and its role as an intermediate in the production of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one can be synthesized through several methods. One common approach involves the oxidation of camphor with reagents such as potassium permanganate or chromic acid. The reaction typically takes place under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to camphor or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: More oxidized derivatives of camphoric anhydride.
Reduction: Camphor, reduced camphoric derivatives.
Substitution: Various substituted camphoric anhydride derivatives.
Scientific Research Applications
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,8,8-Trimethyl-3-thiazol-2-yl-3-azabicyclo[3.2.1]octane-2,4-dione
- 5,8,8-Trimethyl-6-azabicyclo[3.2.1]octane-4,7-dione
- 3,8,8-Trimethylbicyclo[2.2.2]octane-2,6-dione
- 1-Chloro-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- 1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Uniqueness
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is unique due to its specific bicyclic structure and the presence of an oxabicyclo ring system. This structural feature imparts distinct chemical and physical properties, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)8(11)12-6-7/h7H,4-6H2,1-3H3 |
InChI Key |
RRAKNOYKYSYKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)OC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.